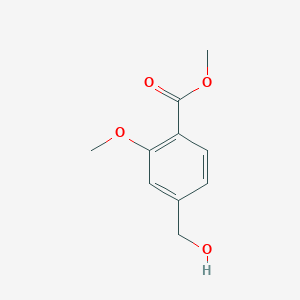
Methyl 4-(hydroxymethyl)-2-methoxybenzoate
Overview
Description
Methyl 4-(hydroxymethyl)-2-methoxybenzoate, also known as M4HMB, is a synthetic compound with a wide range of applications in scientific research and medical applications. It is used in a variety of laboratory experiments, from biochemistry to physiology, and has a number of advantages and limitations for its use. In
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-bromo-2-methoxybenzoate, a related compound, has been synthesized from 4-bromo-2-fluorotoluene, involving multiple steps like bromination, hydrolysis, cyanidation, methoxylation, and esterification. This synthesis process results in a high purity product, essential for various research applications (Chen Bing-he, 2008).
- In another study, derivatives similar to Methyl 4-(hydroxymethyl)-2-methoxybenzoate were prepared through methylation, formylation, and reduction processes, emphasizing the versatility of these compounds in synthetic chemistry (B. Balgir, L. Mander, S. Mander, 1973).
Applications in Photostabilization
- Methyl 2-methoxybenzoate, closely related to this compound, has been studied for its role in generating and quenching singlet molecular oxygen. This property makes it potentially useful as a photostabilizer in various materials (A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, N. García, 1995).
Thermochemical Properties
- The thermochemical properties of Methyl 2- and 4-methoxybenzoates, compounds related to this compound, were determined through experimental and computational methods. These studies are crucial for understanding the stability and reactivity of such compounds under different conditions (H. Flores, J. Ledo, E. A. Camarillo, J. M. Solano-Altamirano, Julio M Hernández-Pérez, F. Ramos, Brenda Rabell, 2019).
Crystal Structure Analysis
- Methyl 4-hydroxybenzoate, a compound similar to this compound, was analyzed using single crystal X-ray structure determination. Such studies provide detailed insights into the molecular arrangement and potential applications in various fields (Abeer A. Sharfalddin, B. Davaasuren, A. Emwas, Mariusz Jaremko, Łukasz Jaremko, M. Hussien, 2020).
Enzymatic Reactions and Microbial Interactions
- Studies on the enzymatic reactions involving compounds like Methyl 4-methoxybenzoate, closely related to the compound , shed light on their potential roles in biotechnological applications and interactions with microbial enzymes (F. Bernhardt, N. Erdin, H. Staudinger, V. Ullrich, 1973).
properties
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNXCYIWLNORMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

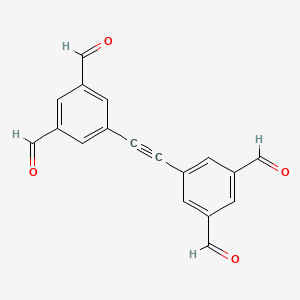

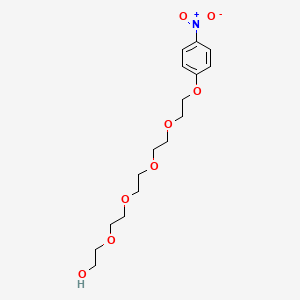
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
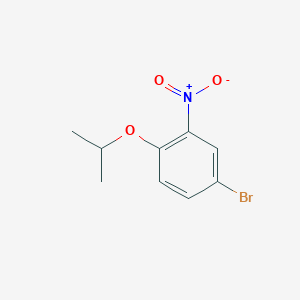

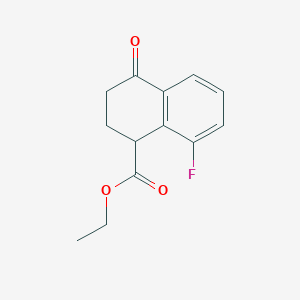
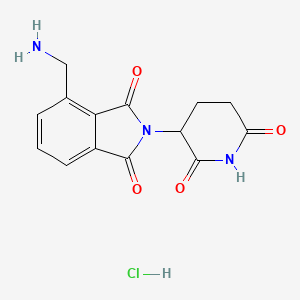
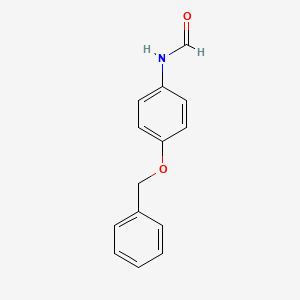

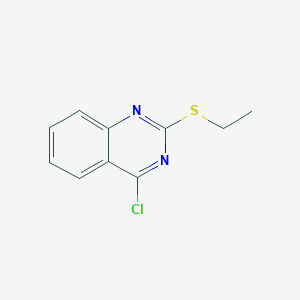

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)
